molecular formula C17H25BrOSi B13038744 ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13038744
M. Wt: 353.4 g/mol
InChI Key: WJIFEGURAHTJPR-UHFFFAOYSA-N
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Description

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C17H25BrOSi and a molecular weight of 353.37 g/mol . It is characterized by the presence of a bromine atom, a phenyl group, and a tert-butyl-dimethylsilane group attached to a cyclopentene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

    Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring with a phenyl group attached. This can be achieved through a series of cyclization reactions.

    Bromination: The next step is the bromination of the cyclopentene ring to introduce the bromine atom at the desired position.

    Attachment of the tert-Butyl-dimethylsilane Group: The final step involves the attachment of the tert-butyl-dimethylsilane group to the oxygen atom on the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the phenyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The tert-butyl-dimethylsilane group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • ((3-Chloro-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
  • ((3-Iodo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
  • ((3-Fluoro-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Uniqueness

((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in organic synthesis and research .

Properties

Molecular Formula

C17H25BrOSi

Molecular Weight

353.4 g/mol

IUPAC Name

(3-bromo-2-phenylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C17H25BrOSi/c1-17(2,3)20(4,5)19-15-12-11-14(18)16(15)13-9-7-6-8-10-13/h6-10,15H,11-12H2,1-5H3

InChI Key

WJIFEGURAHTJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=CC=C2)Br

Origin of Product

United States

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